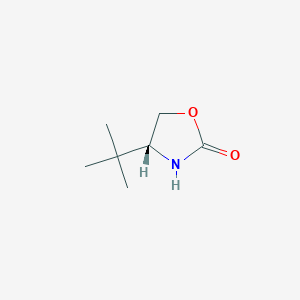

(R)-(+)-4-tert-Butyl-2-oxazolidinone

Übersicht

Beschreibung

(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the tert-butyl group at the 4-position enhances its stability and reactivity, making it a valuable tool in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-4-tert-Butyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-tert-butyl glycidyl ether with carbon dioxide in the presence of a base, such as potassium carbonate, to form the oxazolidinone ring. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Asymmetric Aldol Reactions

This compound serves as a chiral auxiliary in aldol reactions, enabling γ-selective additions with high stereocontrol. The tert-butyl group directs facial selectivity by shielding one enolate face, while the oxazolidinone ring stabilizes transition states through chelation.

Mechanistic studies reveal chelation-controlled transition states where the oxazolidinone's oxygen coordinates to Lewis acids like TiCl₄, enforcing syn-aldol selectivity .

Michael Additions

The compound facilitates asymmetric Michael additions to α,β-unsaturated carbonyls. Its rigid scaffold orients nucleophiles for 1,4-conjugate additions with predictable stereochemistry.

Density functional theory (DFT) calculations confirm that the tert-butyl group destabilizes competing transition states, favoring a single enolate conformation .

Alkylation Reactions

Electrophilic alkylations proceed with high stereoretention due to the oxazolidinone’s ability to stabilize α-carbanions.

| Electrophile | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | LHMDS | THF | α-Benzylated derivative | 91 | |

| Allyl iodide | NaH | DMF | γ,δ-Diene | 79 | |

| Methyl iodide | KOtBu | Toluene | Quaternary center | 85 |

Kinetic studies show rate acceleration in polar aprotic solvents, attributed to enhanced carbanion stabilization .

Curtius Reaction and Azidation

The oxazolidinone scaffold undergoes Curtius rearrangements to form isocyanates, which are trapped by nucleophiles like azides.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| DPPA | Benzene, reflux | Isocyanate-azide adduct | 89 | |

| Me₃SiN₃ | THF, 90°C | Tetrazole derivative | 73 | |

| NaN₃ | DMF, 120°C | Oxazolidinone-azide | 65 |

Azide trapping occurs regioselectively at the carbonyl carbon, with no epimerization observed .

Hydrogenation Processes

Asymmetric hydrogenation of α,β-unsaturated oxazolidinones using chiral Ru catalysts achieves high enantiomeric excess.

| Substrate | Catalyst | H₂ Pressure | Product | ee (%) | Reference |

|---|---|---|---|---|---|

| 4-PMB-oxazolone | Ru-SINpEt | 50 bar | (R)-2-Oxazolidinone | 95 | |

| 4-Aryl-oxazolone | Ru-BINAP | 30 bar | β-Amino alcohol precursor | 87 |

X-ray crystallography confirms that the tert-butyl group induces a puckered ring conformation, aligning the double bond for selective hydrogenation .

(R)-(+)-4-tert-Butyl-2-oxazolidinone’s versatility stems from its ability to enforce stereochemical outcomes via steric and electronic effects. Recent advances in NHC and transition-metal catalysis have expanded its utility in synthesizing complex molecules, including pharmaceuticals and natural products .

Wissenschaftliche Forschungsanwendungen

Overview

(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone derivative with significant applications in organic chemistry, medicinal chemistry, and industrial processes. Its unique structural features, particularly the tert-butyl group, enhance its stability and reactivity, making it a valuable compound for various synthetic methodologies.

Scientific Research Applications

The oxazolidinone framework has been extensively studied for its antimicrobial properties . Derivatives of this compound have shown promising activity against various bacterial strains, particularly Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Enterococcus faecalis | Moderate activity | |

| Escherichia coli | Limited activity |

Research indicates that these compounds inhibit bacterial protein synthesis by targeting the ribosomal subunit, similar to established antibiotics like linezolid.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of fine chemicals and advanced materials. Its role as a chiral auxiliary enhances the efficiency and selectivity of chemical reactions, contributing to the development of new technologies and products.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel oxazolidinone antibiotics using this compound as a chiral auxiliary. The resulting compounds exhibited significant antibacterial activity against resistant strains such as MRSA and VRE. The optimization of reaction conditions led to improved yields while maintaining high enantiomeric excess .

Case Study 2: Structure-Uptake Relationship Studies

Research focused on the structure–activity relationships of oxazolidinones revealed that modifications to this compound could enhance its uptake and efficacy against Gram-negative pathogens. This study provided insights into how structural variations affect biological activity and permeability .

Wirkmechanismus

The mechanism of action of (R)-(+)-4-tert-Butyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The tert-butyl group at the 4-position enhances the compound’s steric and electronic properties, ensuring high selectivity and efficiency in asymmetric synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-4-tert-butyl-1,3-oxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

(4R)-4-isopropyl-1,3-oxazolidin-2-one: A structurally similar compound with a smaller isopropyl group, offering different steric effects.

(4R)-4-phenyl-1,3-oxazolidin-2-one: Contains a phenyl group, providing different electronic properties and reactivity.

Uniqueness

(R)-(+)-4-tert-Butyl-2-oxazolidinone stands out due to its optimal balance of steric hindrance and electronic effects, making it highly effective as a chiral auxiliary. Its stability and reactivity are superior to many other oxazolidinone derivatives, making it a preferred choice in asymmetric synthesis.

Biologische Aktivität

(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral compound that belongs to the oxazolidinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Overview of this compound

- Chemical Formula : CHNO

- Molecular Weight : 171.25 g/mol

- CAS Number : 142618-93-7

This compound features a five-membered heterocyclic structure with a tert-butyl group that enhances its lipophilicity and stability, making it a valuable chiral auxiliary in asymmetric synthesis. Its stereochemistry is crucial for its biological interactions and reactivity in chemical processes.

The primary mechanism of action of this compound involves its role as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. This is particularly important in the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals. The tert-butyl group contributes to the compound's steric and electronic properties, enhancing selectivity and efficiency during reactions.

Antimicrobial Properties

Research indicates that oxazolidinones, including this compound, exhibit significant antimicrobial activity. They have been studied for their efficacy against various bacterial strains, particularly Gram-positive bacteria. The oxazolidinone framework is known to inhibit bacterial protein synthesis by targeting the ribosomal subunit, similar to linezolid, a well-known antibiotic .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Limited activity | |

| Enterococcus faecalis | Moderate activity |

Enzyme Inhibition

The oxazolidinone moiety has also been linked to various enzyme inhibitory activities. For instance, it has been explored as a selective monoamine oxidase inhibitor and has shown potential as an enzyme inhibitor in different biochemical pathways .

Table 2: Enzyme Inhibitory Activities Associated with Oxazolidinones

| Enzyme Type | Activity | Reference |

|---|---|---|

| Monoamine Oxidase | Selective inhibition | |

| D-alanine-D-alanine synthetase | Inhibition observed |

Case Studies and Research Findings

Recent studies have focused on expanding the understanding of how structural modifications of oxazolidinones affect their biological activity. For example, research on structure–activity relationships (SAR) has demonstrated that specific functional groups can enhance the accumulation of these compounds in Gram-negative bacteria, which traditionally exhibit resistance to this class of antibiotics .

Case Study 1: Structure-Uptake Relationship Studies

A study evaluated various oxazolidinone derivatives for their ability to penetrate bacterial membranes and inhibit translation. It was found that modifications at the C-ring significantly impacted their uptake and efficacy against resistant strains .

Case Study 2: Development of New Antimicrobial Agents

Another investigation into new oxazolidinone derivatives highlighted their potential against multidrug-resistant (MDR) pathogens. The study reported promising results for compounds exhibiting broad-spectrum antibacterial activities .

Eigenschaften

IUPAC Name |

(4R)-4-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHGFGTMLOSKM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370541 | |

| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142618-93-7 | |

| Record name | (4R)-4-tert-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing (R)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol?

A1: The synthesis of (R)-4-tert-butyl-2-oxazolidinone from (R)-tert-leucinol serves as a proof-of-concept, demonstrating the feasibility of using (R)-tert-leucinol to create more complex chiral molecules. [] Oxazolidinones are a significant class of heterocyclic compounds, frequently employed as chiral auxiliaries and intermediates in organic synthesis. The availability of enantiomerically pure (R)-tert-butyl-2-oxazolidinone opens up possibilities for its application in asymmetric synthesis, potentially leading to the development of new pharmaceuticals and other valuable chiral compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.